molecular formula C16H10F2N6O B2527371 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899999-09-8

1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2527371
CAS No.: 899999-09-8
M. Wt: 340.294
InChI Key: QEUGGZLYKYPREZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by its intricate molecular structure. This compound features two fluorophenyl groups and a combination of triazole and oxadiazole rings, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis , which involves the condensation of β-keto esters with aldehydes and ammonia. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction. Purification steps, including recrystallization and chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN₃) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of azides or halogenated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may act as an enzyme inhibitor, binding to specific active sites and preventing the catalysis of biochemical reactions. The compound's fluorophenyl groups enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: A piperazine derivative with applications in pharmaceuticals.

  • 1-(4-Fluorophenyl)-1H-1,2,3-triazole: A triazole derivative used in material science.

  • 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Unique due to its combination of triazole and oxadiazole rings, offering distinct chemical properties and applications.

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Biological Activity

The compound 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which consists of:

  • Triazole ring : Known for its pharmacological significance and ability to form hydrogen bonds.
  • Oxadiazole ring : Associated with various biological activities, particularly in antimicrobial and anticancer applications.

Chemical Formula

C18H15F2N5OC_{18}H_{15}F_2N_5O

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibiting key enzymes involved in cell wall synthesis.

Anticancer Activity

The incorporation of triazole into the structure enhances the potential anticancer activity. Several studies have evaluated related compounds for their ability to induce apoptosis in cancer cells. For instance, derivatives with similar triazole-oxadiazole structures have shown promising results in inhibiting tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Triazole derivatives have been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) tested a series of oxadiazole derivatives against Mycobacterium bovis. The most potent compounds exhibited MIC values as low as 4 µM, indicating strong antibacterial activity .
  • Anticancer Evaluation : In a recent study on triazole-incorporated oxadiazole derivatives, compounds were synthesized and tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

Research Findings Summary Table

Activity TypeCompound DerivativeMIC/IC50 ValuesReference
AntimicrobialOxadiazole derivative4 µMDhumal et al., 2016
AnticancerTriazole-oxadiazole derivative10 - 30 µMStudy on triazoles
Anti-inflammatoryTriazole derivativeNot specifiedPharmacological review

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Cytokine Modulation : Reducing inflammatory cytokine levels through various signaling pathways.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6O/c17-10-3-1-9(2-4-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-7-5-11(18)6-8-12/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUGGZLYKYPREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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